molecular formula C24H22N4O2 B1673720 L-365,260 CAS No. 118101-09-0

L-365,260

Cat. No.: B1673720
CAS No.: 118101-09-0
M. Wt: 398.5 g/mol
InChI Key: KDFQABSFVYLGPM-QFIPXVFZSA-N
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Preparation Methods

The synthesis of L-365260 involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the urea moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for L-365260 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

L-365260 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in L-365260.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

L-365260 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the cholecystokinin receptor type 2 and its interactions with other molecules.

    Biology: The compound is used to investigate the role of cholecystokinin receptors in various biological processes, including pain modulation and gastrointestinal function.

    Medicine: L-365260 has potential therapeutic applications in enhancing morphine analgesia and preventing morphine tolerance.

    Industry: The compound is used in the development of new drugs targeting the cholecystokinin receptor type 2.

Biological Activity

L-365,260 is a selective non-peptide antagonist of the cholecystokinin receptor type 2 (CCK2). It has been extensively studied for its biological activity, particularly in relation to gastric acid secretion and its potential therapeutic applications. This article summarizes key findings from diverse sources regarding the biological activity of this compound, including data tables and research findings.

  • Chemical Name : N-[(3R)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea
  • Molecular Formula : C₂₄H₂₄N₄O₂
  • Purity : ≥99%

This compound functions primarily as a CCK2 receptor antagonist with specific inhibitory effects on gastric acid secretion. The compound has been shown to inhibit acid secretion in isolated rabbit gastric glands by interfering with the cyclic AMP (cAMP) signaling pathway. It does this without affecting the H+/K+ ATPase activity directly, indicating a unique mechanism of action that extends beyond traditional receptor antagonism.

Key Findings

  • Inhibition of Acid Secretion :
    • This compound inhibited [^14C]-aminopyrine accumulation induced by various stimulants (IC50 values):
      • Histamine: 1.1±0.6×107M1.1\pm 0.6\times 10^{-7}\,M
      • Carbachol: 1.9±1.2×107M1.9\pm 1.2\times 10^{-7}\,M
      • IBMX: 4.2±2.0×107M4.2\pm 2.0\times 10^{-7}\,M
      • Forskolin: 4.0±2.8×107M4.0\pm 2.8\times 10^{-7}\,M .
  • Selectivity :
    • This compound exhibits high selectivity for CCK2 receptors with IC50 values of 2nM2\,nM at CCK2 and 280nM280\,nM at CCK1 receptors, demonstrating minimal activity at other receptor types such as opiate and adrenergic receptors .

Pharmacokinetics

A study evaluating the pharmacokinetics and tolerability of this compound in healthy volunteers revealed:

  • Absorption : Rapid absorption with peak plasma concentrations reached approximately 503ng/mL503\,ng/mL within 1.251.25 hours after a single 50mg50\,mg dose.
  • Half-life : Terminal half-life ranged from 88 to 1212 hours.
  • Tolerability : No significant changes in anxiety or cognitive performance were noted at effective doses .

Case Studies and Clinical Implications

Research has indicated potential applications for this compound in treating conditions related to elevated gastrin levels and gastric acid secretion disorders:

  • Gastric Disorders :
    • In animal models, this compound has been shown to effectively reduce acid secretion stimulated by gastrin and other agonists .
  • Therapeutic Potential :
    • The compound's ability to selectively inhibit CCK2 receptors suggests its utility in managing gastric acid-related diseases such as peptic ulcers and gastroesophageal reflux disease (GERD).

Summary of Biological Activity

ActivityMeasurementReference
Histamine-induced acid secretion inhibitionIC50 = 1.1×107M1.1\times 10^{-7}M
Carbachol-induced acid secretion inhibitionIC50 = 1.9×107M1.9\times 10^{-7}M
Selectivity for CCK2 vs CCK1 receptorsIC50 = 2nM2nM, 280nM280nM respectively
Peak plasma concentration after oral dose503ng/mL503ng/mL at 1.25h1.25h
Terminal half-life812h8-12h

Q & A

Q. How do experimental models influence the interpretation of L-365,260's receptor affinity and antagonism?

Basic Question (Experimental Design)
this compound exhibits species- and tissue-dependent receptor affinity due to variable expression of CCK-B/gastrin receptor subtypes. For basic studies, standardized assays (e.g., rat stomach acid secretion, guinea-pig gastric muscle contraction) are recommended to estimate pKB values. Schild analysis with pentagastrin as an agonist can determine competitive antagonism, but parallel shifts in concentration-response curves must be validated across replicates .
Key Methodological Steps :

  • Use isolated tissue preparations (e.g., rat stomach, guinea-pig gastric muscle) to measure agonist-induced responses.
  • Apply this compound at 3 nM–3 µM to assess dose-dependent rightward shifts in pentagastrin curves.
  • Calculate pKB values using the Schild equation, constraining slopes to unity if no significant deviation is observed .

Q. Why do Schild plot slopes for this compound vary across assays, and how should researchers address this?

Advanced Question (Data Contradiction Analysis)
Non-unity Schild slopes (e.g., <1 in guinea-pig gastric muscle) suggest heterogeneous receptor populations or non-competitive interactions. Advanced studies should employ a two-site receptor model to explain biphasic curves. For example:

  • In guinea-pig assays, this compound’s affinity estimates split into high (pKB = 8.6) and low (pKB = 7.5) subtypes.
  • Simulate Schild plots using equation: pA2=log([B]/(α(1+β[B])))\text{pA}_2 = \log([B]/(\alpha \cdot (1 + \beta \cdot [B]))), where α and β represent subtype proportions and agonist selectivity .
    Data Example :
TissuepKB (High)pKB (Low)Slope
Rat Stomach7.54 ± 0.031.0
Guinea-Pig Muscle8.67.50.85
Source: Adapted from

Q. What methodologies confirm the presence of CCK-B receptor subtypes in binding assays?

Advanced Question (Receptor Subtype Characterization)
Radioligand binding assays using [¹²⁵I]-BH-CCK8 reveal subtype heterogeneity. For mouse cortex, this compound competition curves fit a single-site model (slope = 1.01 ± 0.02, pKI = 8.41). In contrast, rat cortex and guinea-pig gastric gland data require two-site modeling:

  • High-affinity site: pKI = 8.48–8.50
  • Low-affinity site: pKI = 7.22–7.32
    Protocol :
  • Use 0.1–100 nM this compound to compete with [¹²⁵I]-BH-CCK7.
  • Analyze data with nonlinear regression (e.g., GraphPad Prism) using F-test comparisons of one- vs. two-site models .

Q. How does this compound modulate morphine analgesia, and what experimental models validate this?

Advanced Question (Mechanistic Pharmacology)
this compound enhances morphine’s antinociceptive effects in normal rats by blocking CCK-B receptors in the spinal cord. Key models include:

  • Electrophysiology : Record dorsal horn neuron activity after sciatic nerve stimulation. This compound (0.01–10 mg/kg, s.c.) prolongs morphine-induced inhibition of C-fiber responses .
  • Behavioral Assays : In carrageenan-induced inflammation models, this compound fails to enhance morphine due to reduced endogenous CCK release .

Q. Why do clinical trials with this compound show inconsistent efficacy in panic disorder?

Advanced Question (Translational Challenges)
While this compound blocks CCK-4-induced panic attacks (50 mg oral dose), it shows limited efficacy in spontaneous panic episodes. Methodological insights:

  • Pharmacokinetics : Low bioavailability (8.6% in dogs) due to poor solubility. PEG 600 formulations improve absorption 3–7× in preclinical models .
  • Receptor Localization : Blood-brain barrier permeability and subtype distribution may limit CNS target engagement .

Q. How can researchers optimize this compound’s solubility for in vivo studies?

Basic Question (Formulation Methodology)
this compound’s aqueous solubility (<2 µg/mL) restricts bioavailability. Standard protocols include:

  • Vehicle Selection : Dissolve in DMF for in vitro assays; use PEG 600 for oral administration in rats (5 mg/kg yields 13.6% bioavailability) .
  • Pharmacokinetic Validation : Measure plasma levels via LC-MS to confirm dose-linear exposure .

Q. What explains contradictory affinity values for this compound in radioligand vs. functional assays?

Advanced Question (Data Reconciliation)
Discrepancies arise from tissue-specific receptor coupling or assay conditions. For example:

  • Guinea-Pig Gastric Muscle : Functional pKB (8.6) aligns with radioligand pKI (8.48) for the high-affinity subtype.
  • Rat Cortex : Radioligand assays detect both subtypes, whereas functional assays (e.g., acid secretion) reflect dominant low-affinity receptors .

Properties

IUPAC Name

1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFQABSFVYLGPM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118101-09-0
Record name L 365260
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118101-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L 365260
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118101090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-365260
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-365260
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370JHF4586
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and 3-methylphenylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 207°-209° C.
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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